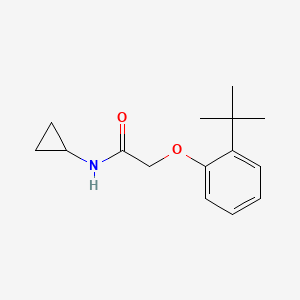![molecular formula C18H20N2O B5730216 N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide, also known as DPI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it useful in the treatment of various diseases.
Mécanisme D'action
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide works by inhibiting the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase. Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, which is a signaling molecule that plays a role in various physiological processes. Cyclooxygenase is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation and pain. N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in lab experiments is that it is a well-studied compound, with a known mechanism of action. This makes it useful for studying the effects of enzyme inhibition on various physiological processes. One limitation of using N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in lab experiments is that it may not be specific to a particular enzyme, and may inhibit the activity of other enzymes as well.
Orientations Futures
There are many potential future directions for research on N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide. One area of research could be the development of more specific inhibitors of nitric oxide synthase and cyclooxygenase, which may have fewer side effects than N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide. Another area of research could be the development of N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide analogs with improved pharmacokinetic properties, which may be more effective in the treatment of various diseases. Overall, N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has the potential to be a valuable tool in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide involves the reaction of 2,3-dihydro-1H-inden-5-amine with 4-(chloromethyl)phenylacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through column chromatography to obtain N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in its pure form.
Applications De Recherche Scientifique
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in various disease processes. N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(21)20-17-8-5-14(6-9-17)12-19-18-10-7-15-3-2-4-16(15)11-18/h5-11,19H,2-4,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWOUBRCWHJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457010 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)


![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)
